molecular formula C23H23N3O9 B138333 Nocardicin D CAS No. 61425-17-0

Nocardicin D

Cat. No. B138333
CAS RN: 61425-17-0
M. Wt: 485.4 g/mol
InChI Key: QJZHIGKJGFPGRN-FGTMMUONSA-N
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Description

Nocardicin A is a monocyclic β-lactam antibiotic included in the monobactam subclass . It is obtained from the fermentation broth of a strain of actinomycetes Nocardia uniformis subsp. tsuyamenensis as a metabolic product . It is stereochemically and biologically related to penicillin .


Synthesis Analysis

The synthesis of Nocardicin A involves a nonribosomal peptide synthetase responsible for the assembly of two units of L-pHPG, and one unit of serine to yield a D-, L-, D-tripeptide . This biosynthetic step was characterized by in vivo gene inactivation studies .


Molecular Structure Analysis

The core structural architecture for Nocardicin A is derived from Nocardicin G, a tripeptide consisting of two nonproteinogenic D-(p-hydroxyphenyl)glycine (D-Hpg) residues and a β-lactam ring (D-Hpg-l-β-lactam-D-Hpg) .


Chemical Reactions Analysis

In vitro reaction studies showed that Nat catalyzes the addition of the homoserine sidechain which is crucial to the transfer of 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine to the diverse substrates such as nocardicin E, F, and G .


Physical And Chemical Properties Analysis

Nocardicin A is a potent calcium channel blocker with marked vasodilator action . It has antihypertensive properties and is effective in the treatment of angina and coronary spasms without showing cardiodepressant effects .

Scientific Research Applications

Genetic Diversity and Antimicrobial Susceptibility

Nocardicin D, primarily studied in the context of Nocardia species, has seen research focusing on its genetic diversity and antibiotic susceptibility. A multicenter study involving 127 patients with nocardiosis across five provinces in Iran emphasized the genetic diversity and antibiotic susceptibility patterns of clinically isolated Nocardia species, noting that all isolates were susceptible to linezolid and exhibited varying resistance patterns to other antibiotics (Hashemi-Shahraki et al., 2015).

Nocardial Infections in Immunocompromised Patients

Nocardia species, associated with Nocardicin D, have been a topic of study due to their role as opportunistic infections in immunocompromised individuals, particularly those undergoing organ transplantation or chemotherapy. A retrospective case-control study across multiple European centers highlighted the risk factors for Nocardia infection post-solid organ transplant and detailed the clinical presentation of nocardiosis in these patients, underscoring its life-threatening potential (Coussement et al., 2016). Another study delved into the long-term use of liposomal nebulized amikacin and tedizolid for treating disseminated nocardiosis post-allogeneic hematopoietic stem cell transplantation, showcasing the complexities and challenges in managing Nocardia infections in highly immunocompromised hosts (Soueges et al., 2021).

Diagnostic and Treatment Challenges

The unique properties of Nocardia species, associated with the use of Nocardicin D, have led to research focusing on the challenges in diagnosing and treating infections. A focused review highlighted the "great imitator" nature of nocardiosis, illustrating various aspects of this challenging infection and emphasizing the importance of early diagnosis and appropriate therapy, given the organism's emerging drug resistance and potential for misdiagnosis (Lederman & Crum, 2004).

Future Directions

There are emerging interests in isolating bioactive molecules from diverse actinobacteria including Nocardia spp. and studying their biosynthetic mechanisms . These species possess significant metabolic capacity, which has been utilized for generating diverse functionalized bioactive molecules by whole cell biotransformation .

properties

IUPAC Name

(2R)-2-amino-4-[4-[2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoacetyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O9/c24-16(22(31)32)9-10-35-15-7-3-13(4-8-15)19(28)20(29)25-17-11-26(21(17)30)18(23(33)34)12-1-5-14(27)6-2-12/h1-8,16-18,27H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/t16-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHIGKJGFPGRN-FGTMMUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210368
Record name Nocardicin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nocardicin D

CAS RN

61425-17-0
Record name 1-Azetidineacetic acid, 3-[[[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]oxoacetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61425-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardicin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061425170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocardicin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
T Kamiya, M Hashimoto, O Nakaguchi, T Oku - Tetrahedron, 1979 - Elsevier
… IR and NMR spectra were identical with those of the natural nocardicin D." Nocardicin A (II). To a suspension of nocardicin D (0.50 g) in H20 (10ml) was added hydroxylamine …
Number of citations: 82 www.sciencedirect.com
GM Salituro, CA Townsend - Journal of the American Chemical …, 1990 - ACS Publications
… product from waterat pH 3 gave nocardicin D (4) in 62% yield … The preparation of nocardicin A (1) directly from nocardicin D … the protected form of nocardicin D 38 with hydroxylamine …
Number of citations: 90 pubs.acs.org
GA Koppel, L McShane, F Jose… - Journal of the American …, 1978 - ACS Publications
… nocardicin D (20) anisóle (3 min, room temperature) cleanly gave nocardicin D (20). Aqueous hydroxylamine hydrochloride treatment (pH 7.0, 50 C, 1 h)7 of nocardicin D yielded …
Number of citations: 60 pubs.acs.org
HP Isenring, W Hofheinz - Tetrahedron, 1983 - Elsevier
… A protected side chain of nocardicin D was synthesized from I>-asparagme in 6 steps. Coupling of these units and further conversion to nocardicins A, B and D followed published …
Number of citations: 33 www.sciencedirect.com
J Hosoda, T Konomi, N Tani, H Aoki… - Agricultural and …, 1977 - academic.oup.com
… nocardicin D was still contaminated with a small amount of nocardicin A. In order to separate nocardicin D … and left standing overnight at 4C to give 10 mg of nocardicin D as crystals. …
Number of citations: 63 academic.oup.com
J HOSODA, T KONoMI, N TANI, H AOKI… - Agricultural and …, 1977 - jlc.jst.go.jp
… The column effluent contained nocardicin C, while the eluate contained nocardicin D, nocardicin A and a small amount of nocardicin B. The solution containing nocardicin C was …
Number of citations: 3 jlc.jst.go.jp
I Ugi - Angewandte Chemie International Edition in English, 1982 - Wiley Online Library
… As examples, we select the syntheses of nocardicin D, 74, and A, 75. The acid 65, required for the last step, is first prepared from D-asparagine 60-R. An important step following the four…
Number of citations: 448 onlinelibrary.wiley.com
WL Parker - Journal of Chromatography Library, 1989 - Elsevier
Publisher Summary The monocyclic β-lactams constitute a subclass of β-lactam antibiotics that contains two structural types—the nocardicins and the monobactams. The discovery of …
Number of citations: 1 www.sciencedirect.com
WL Kelly - 2004 - search.proquest.com
The nocardicins are monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis subsp, tsuyamanensis ATCC 21806 (N. uniformis). Two of the key features of …
Number of citations: 2 search.proquest.com
M Gunsior - 2004 - search.proquest.com
Nocardia uniformis subsp. tsuyamenensis (ATCC 21806) produces a monocyclic β-lactam antibiotic, nocardicin A. Incorporation studies indicate nocardicin A is composed of two units …
Number of citations: 0 search.proquest.com

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